2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
CAS No. |
304683-67-8 |
|---|---|
Molecular Formula |
C20H14N2O2S2 |
Molecular Weight |
378.46 |
IUPAC Name |
2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O2S2/c23-16(14-9-5-2-6-10-14)12-26-20-21-18(24)17-15(11-25-19(17)22-20)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,24) |
InChI Key |
GQVOPKFMIZCLDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the starting materials in the presence of a desiccant such as calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thienopyrimidine derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations:
- Morpholine: Increases solubility (logP ~2.1) and enables hydrogen bonding, as seen in kinase inhibitors . Sulfanylidene/Mercapto: Enhances redox activity, contributing to anti-inflammatory and analgesic effects .
Position 5 Modifications :
- Phenyl vs. Fluorophenyl : Fluorine substitution improves metabolic stability and membrane permeability .
Biological Activity
2-Phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : C16H14N2OS
- IUPAC Name : this compound
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may reduce inflammatory markers in cell cultures, indicating potential use as an anti-inflammatory agent. This effect is likely mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The structure of thieno[2,3-d]pyrimidine derivatives significantly influences their biological activity. Modifications on the phenyl rings and sulfur substituents can enhance or diminish their pharmacological effects. For instance, increasing electron density on specific positions of the phenyl ring has been correlated with improved anticancer activity .
Case Studies
- Breast Cancer Study :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
